
Tert-butyl 3-(methylcarbamoyl)azetidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 3-(methylcarbamoyl)azetidine-1-carboxylate is a chemical compound with the CAS Number: 864247-44-9 . It has a molecular weight of 214.26 . The IUPAC name for this compound is tert-butyl 3-(methylcarbamoyl)azetidine-1-carboxylate .
Molecular Structure Analysis
The InChI code for Tert-butyl 3-(methylcarbamoyl)azetidine-1-carboxylate is 1S/C10H18N2O3/c1-10(2,3)15-9(14)12-5-7(6-12)8(13)11-4/h7H,5-6H2,1-4H3,(H,11,13) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
Tert-butyl 3-(methylcarbamoyl)azetidine-1-carboxylate is a solid compound . Its molecular formula is C10H18N2O3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization for Peptide Activity Studies
Azetidine derivatives, including tert-butyl 3-(methylcarbamoyl)azetidine-1-carboxylate, have been synthesized and characterized to explore their potential in studying the influence of conformation on peptide activity. This research focuses on creating amino acid-azetidine chimeras, designed as tools to understand how molecular conformation affects biological activity, highlighting the versatility of azetidine derivatives in biochemical research (Sajjadi & Lubell, 2008).
Applications in Organic Synthesis and Medicinal Chemistry
Azetidine and its derivatives, including tert-butyl 3-(methylcarbamoyl)azetidine-1-carboxylate, are key intermediates in the synthesis of various bioactive molecules and pharmaceuticals. They serve as versatile building blocks, enabling the construction of complex molecular architectures through reactions such as cycloadditions, rearrangements, and ring expansions. This highlights their significant role in the development of new therapeutic agents and in the study of biological mechanisms (Yadav & Sriramurthy, 2005).
Self-curable Polyurethane Dispersions
Tert-butyl 3-(methylcarbamoyl)azetidine-1-carboxylate has found application in the development of self-curable polyurethane dispersions. Incorporating azetidine-containing compounds into polyurethane prepolymers allows for the formation of self-cured aqueous-based PU dispersions. This innovative approach leverages the ring-opening reactions of azetidine end groups, facilitating the creation of polymeric network structures upon drying. This technology has potential applications in coatings, adhesives, and sealants, demonstrating the chemical's versatility beyond traditional pharmaceutical and biological research contexts (Wang, Chen, Yeh, & Chen, 2006).
Eigenschaften
IUPAC Name |
tert-butyl 3-(methylcarbamoyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-5-7(6-12)8(13)11-4/h7H,5-6H2,1-4H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNGHZXXEBENMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(methylcarbamoyl)azetidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



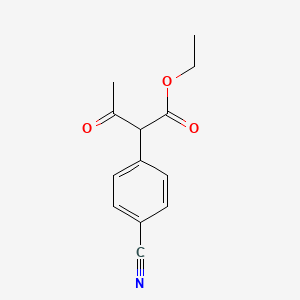
![Bis({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B3290297.png)
![5-{[(2,6-Dichloropyridin-4-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3290305.png)
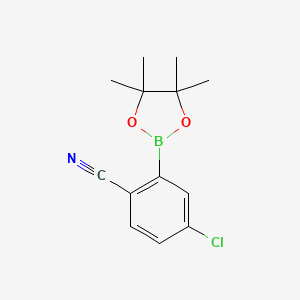
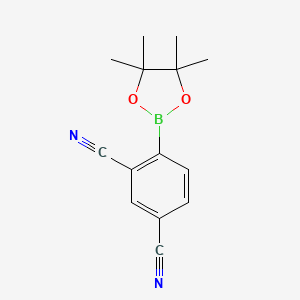
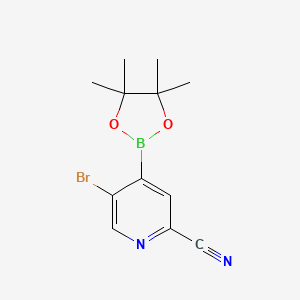
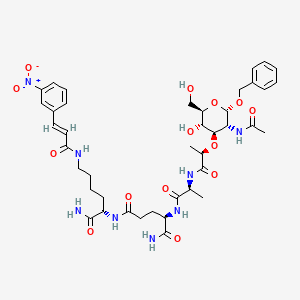
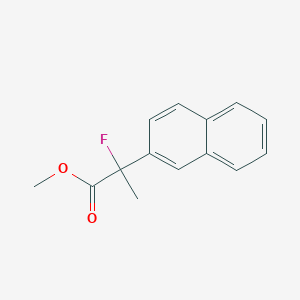
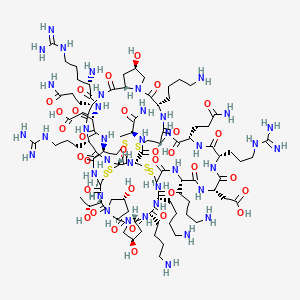

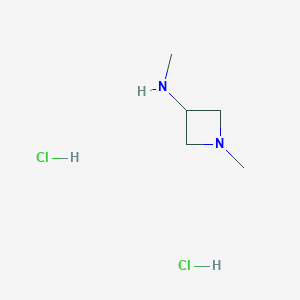
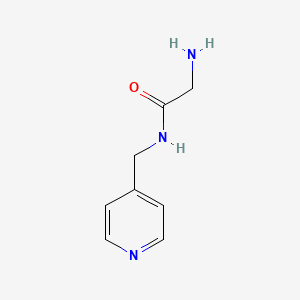
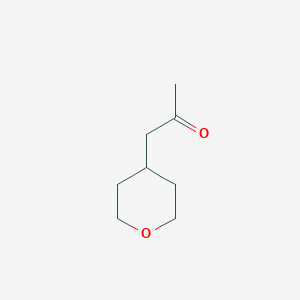
![1'-Boc-[1,4']bipiperidinyl-3-ol](/img/structure/B3290398.png)